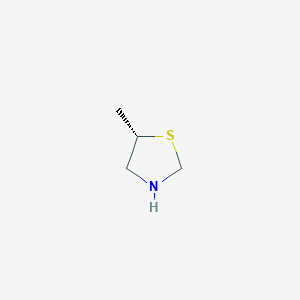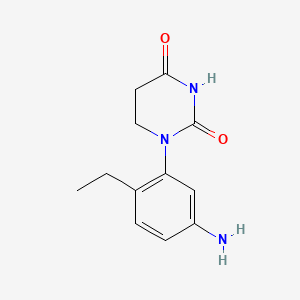![molecular formula C5H14Cl2N2O B15303760 [(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride](/img/structure/B15303760.png)
[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride can be achieved through several synthetic routes. One common method involves the diastereoselective synthesis of cis-(2S,4S)-4-hydroxyproline, which can then be converted to the desired compound. This process typically involves the use of commercially available starting materials and employs a tightly bound chelation-controlled transition state to achieve high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the sequence of synthetic steps to improve yield and efficiency. For example, adjusting the order of synthetic steps can lead to a stable yield of the desired product .
化学反応の分析
Types of Reactions
[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the formation of pyrrolidin-2-ones from this compound involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Major Products
The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles, which are valuable intermediates in the synthesis of various bioactive molecules .
科学的研究の応用
[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride has numerous scientific research applications across various fields:
作用機序
The mechanism of action of [(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride involves its interaction with specific molecular targets and pathways. For example, docking analyses have suggested that the compound may bind to the podophyllotoxin pocket of gamma tubulin, which is involved in anticancer activity . The stereochemistry of the pyrrolidine ring plays a crucial role in determining the compound’s binding mode and biological activity.
類似化合物との比較
[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and stereochemistry, leading to variations in their biological profiles and applications. The unique stereochemistry of this compound contributes to its distinct biological activity and potential therapeutic applications.
特性
分子式 |
C5H14Cl2N2O |
|---|---|
分子量 |
189.08 g/mol |
IUPAC名 |
[(2S,4S)-4-aminopyrrolidin-2-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-4-1-5(3-8)7-2-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m0../s1 |
InChIキー |
MYRBCWBHSWFNCC-RSLHMRQOSA-N |
異性体SMILES |
C1[C@@H](CN[C@@H]1CO)N.Cl.Cl |
正規SMILES |
C1C(CNC1CO)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


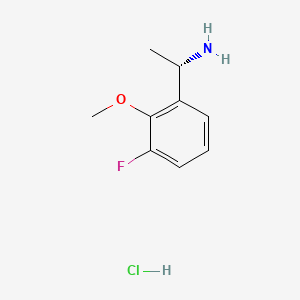
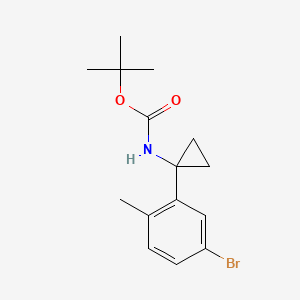
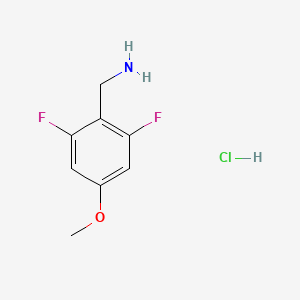
![4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15303703.png)

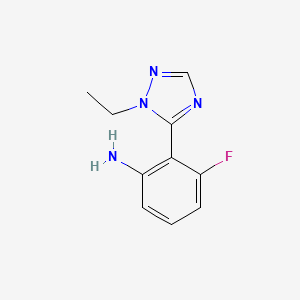
![5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B15303719.png)
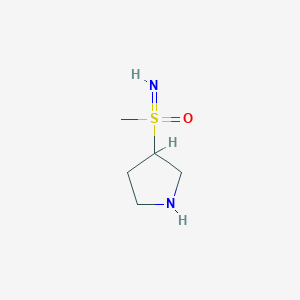
![tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate](/img/structure/B15303740.png)
![methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B15303751.png)
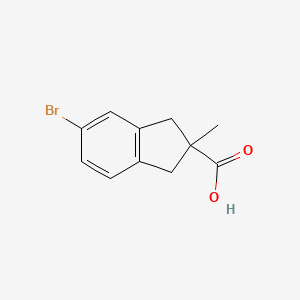
![Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B15303755.png)
